4-(Trifluoromethoxy)phenyl Chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)phenyl Chloroformate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a chloroformate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)phenyl Chloroformate typically involves the reaction of 4-(trifluoromethoxy)aniline with phosgene or methyl chloroformate. One common method includes the following steps :
-
Reaction with Phosgene
- 4-(Trifluoromethoxy)aniline is reacted with phosgene at low temperatures to form 4-(trifluoromethoxy)phenyl carbamoyl chloride.
- This intermediate is then reacted with methyl chloroformate to yield this compound.
-
Reaction with Methyl Chloroformate
- 4-(Trifluoromethoxy)aniline is reacted with methyl chloroformate in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and safety. The use of mixed alkali processes and controlled reaction conditions helps in achieving better efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenyl Chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(trifluoromethoxy)phenol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Toluene, dichloromethane.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Carbamates: Formed by reaction with amines.
Carbonates: Formed by reaction with alcohols.
Thiocarbonates: Formed by reaction with thiols.
Scientific Research Applications
4-(Trifluoromethoxy)phenyl Chloroformate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenyl Chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group acts as an electron-withdrawing group, enhancing the electrophilicity of the chloroformate group and facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl Isocyanate: Similar in structure but contains an isocyanate group instead of a chloroformate group.
4-(Trifluoromethoxy)phenyl Carbamate: Formed by the reaction of 4-(Trifluoromethoxy)phenyl Chloroformate with amines.
Uniqueness
This compound is unique due to its combination of a trifluoromethoxy group and a chloroformate group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science .
Properties
Molecular Formula |
C8H4ClF3O3 |
---|---|
Molecular Weight |
240.56 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H4ClF3O3/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H |
InChI Key |
OMDGTIMRKQTDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.